2-Bromo-4-ethylaniline hydrochloride

Description

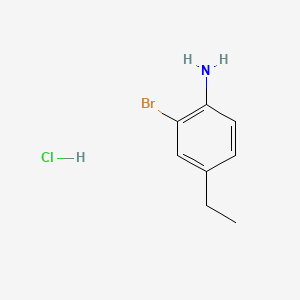

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-4-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFXYNQJKPIOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662813 | |

| Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182678-10-0 | |

| Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Ethylaniline Hydrochloride

Classical Preparative Routes

The traditional approaches to synthesizing 2-Bromo-4-ethylaniline (B2476837) hydrochloride can be broadly categorized into two main strategies: the direct or indirect functionalization of the 4-ethylaniline core and the use of anilines that have been pre-functionalized with other substituents.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination stands as a cornerstone for the introduction of a bromine atom onto the aromatic ring of 4-ethylaniline. The high electron-donating ability of the amino group activates the ring, making it highly susceptible to electrophilic attack. However, this high reactivity also presents challenges in controlling the extent and position of bromination.

Direct bromination of 4-ethylaniline presents a challenge due to the strong activating nature of the amino group, which can lead to polysubstitution. The reaction of aniline (B41778) with bromine water, for instance, typically results in the formation of a 2,4,6-tribromoaniline precipitate. wikipedia.org To achieve selective monobromination, milder brominating agents and controlled reaction conditions are necessary.

One approach to moderate the reactivity is the use of N-bromosuccinimide (NBS) as the brominating agent. nih.gov NBS is a source of electrophilic bromine and can be used for the monobromination of aromatic amines. nih.govjcsp.org.pk The regioselectivity of the bromination is influenced by both electronic and steric factors. The amino group is an ortho-, para-directing group. Since the para position is already occupied by the ethyl group in 4-ethylaniline, the incoming electrophile is directed to the ortho positions (positions 2 and 6). The ethyl group, being an alkyl group, is also an ortho-, para-director and further activates these positions. Steric hindrance from the ethyl group and the amino group can influence the preference for substitution at one of the ortho positions.

For aromatic amines, selective monobromination can be achieved using N-bromosuccinimide catalyzed by silica gel in a non-polar solvent like carbon tetrachloride. jcsp.org.pk This method is noted to be mild and effective. jcsp.org.pk The regioselectivity towards the para-position is generally favored; however, when the para-position is blocked, ortho-substitution occurs. jcsp.org.pk Another approach involves the use of N-bromosuccinimide in the presence of a catalyst such as ammonium (B1175870) acetate, which has been shown to be effective for the nuclear monobromination of anilines at room temperature. researchgate.net

| Reagent/Catalyst System | Key Features |

| N-Bromosuccinimide (NBS) / Silica Gel | Mild and selective monobromination. jcsp.org.pk |

| N-Bromosuccinimide (NBS) / Ammonium Acetate | Efficient nuclear monobromination at room temperature. researchgate.net |

To overcome the challenges of polysubstitution and to ensure high regioselectivity for the ortho-position, a common and effective strategy is the use of a protecting group for the amino functionality. This approach involves a multi-step sequence that begins with the temporary deactivation of the amino group, followed by bromination and subsequent removal of the protecting group.

The reactivity of the amino group can be tempered by converting it into an acetamide. This is typically achieved by treating 4-ethylaniline with acetic anhydride (B1165640) or acetyl chloride. The resulting N-(4-ethylphenyl)acetamide, also known as 4'-ethylacetanilide, has a less activating N-acetyl group. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, which reduces its ability to activate the aromatic ring towards electrophilic substitution. wikipedia.org

The N-acetyl group is still an ortho-, para-directing group, but it is bulkier than the amino group. This increased steric hindrance at the ortho positions, combined with the moderated activation, allows for a more controlled bromination, favoring the formation of the mono-bromo product.

A general procedure for the acetylation of anilines involves dissolving the aniline in water with hydrochloric acid, followed by the addition of acetic anhydride and a solution of sodium acetate. chemicalbook.com The acetanilide product often precipitates from the solution and can be collected by filtration. chemicalbook.com

Once the N-(4-ethylphenyl)acetamide is brominated at the 2-position to form N-(2-bromo-4-ethylphenyl)acetamide, the final steps involve the removal of the acetyl protecting group and the formation of the hydrochloride salt.

The deacetylation is typically carried out by acid-catalyzed hydrolysis. Heating the N-(2-bromo-4-ethylphenyl)acetamide with a strong acid, such as concentrated hydrochloric acid, cleaves the amide bond, regenerating the amino group and yielding 2-bromo-4-ethylaniline. nih.gov This acidic workup has the added advantage of protonating the newly formed amino group, directly producing the 2-bromo-4-ethylaniline hydrochloride salt.

Alternatively, if the hydrolysis is performed under basic conditions, the free base, 2-bromo-4-ethylaniline, is obtained. The hydrochloride salt can then be formed in a separate step by treating a solution of the free base with hydrochloric acid. orgsyn.orgresearchgate.net A common method for preparing aniline hydrochlorides involves mixing the aniline with concentrated hydrochloric acid and evaporating the solution to dryness. orgsyn.orgresearchgate.net The resulting salt can then be dried in an oven. orgsyn.org

| Step | Reagents/Conditions | Product |

| Acetylation | 4-Ethylaniline, Acetic Anhydride, Sodium Acetate/Water chemicalbook.com | N-(4-ethylphenyl)acetamide |

| Bromination | N-(4-ethylphenyl)acetamide, Bromine, Acetic Acid nih.gov | N-(2-bromo-4-ethylphenyl)acetamide |

| Deacetylation & Salt Formation | N-(2-bromo-4-ethylphenyl)acetamide, Concentrated Hydrochloric Acid, Heat nih.gov | This compound |

Regioselective Bromination Utilizing Protecting Group Chemistry

Strategies from Pre-functionalized Anilines

An alternative synthetic approach involves starting with an aromatic compound that already contains some of the desired substituents or their precursors. This can be an effective way to control the regiochemistry of the final product.

One such strategy begins with 1-ethyl-4-nitrobenzene. The nitro group is a strong deactivating group and a meta-director. Bromination of 1-ethyl-4-nitrobenzene directs the incoming bromine atom to the position ortho to the ethyl group and meta to the nitro group, yielding 2-bromo-1-ethyl-4-nitrobenzene. This reaction can be carried out using bromine in the presence of silver sulfate and concentrated sulfuric acid. orgsyn.org

Following the bromination, the nitro group can be reduced to an amino group to yield 2-bromo-4-ethylaniline. A variety of reducing agents can be employed for this transformation. For example, a general method for the reduction of nitroarenes involves the use of an iron-based catalyst (Fe2O3/NGr(at)C) with triethylamine (B128534) in a mixture of THF and water under a carbon monoxide and nitrogen atmosphere at elevated temperature and pressure. chemicalbook.com The resulting 2-bromo-4-ethylaniline can then be converted to its hydrochloride salt as previously described.

This route offers a clear regiochemical outcome for the bromination step due to the strong directing effect of the nitro group.

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product |

| 1-Ethyl-4-nitrobenzene | 1. Bromination2. Reduction of nitro group3. Hydrochloride formation | 2-Bromo-1-ethyl-4-nitrobenzene, 2-Bromo-4-ethylaniline | This compound |

Diazotization and Halogenation Approaches

One potential, albeit less direct, pathway for the synthesis of bromo-substituted anilines involves the diazotization of a primary aromatic amine, followed by a halogenation reaction, commonly known as the Sandmeyer reaction. This multi-step process is a cornerstone of aromatic chemistry for introducing a wide range of functional groups onto an aromatic ring. organic-chemistry.org

The general mechanism begins with the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). organic-chemistry.orgwikipedia.org This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻). Diazonium salts are highly versatile intermediates. wikipedia.org

For the synthesis of an aryl bromide, the corresponding diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution. In this step, the diazonium group acts as an excellent leaving group (releasing nitrogen gas, N₂), and it is replaced by a bromine atom from the copper salt.

While this method is highly effective for many aromatic compounds, for the specific synthesis of 2-Bromo-4-ethylaniline, it would necessitate starting with a precursor that already has an amino group at the desired position for diazotization and another functional group that can be converted to the ethyl group, or by starting with an aniline that forces the bromine into the correct position via other means before this reaction. Due to the high reactivity of the aniline ring towards direct bromination, the diazotization-halogenation route is often not the most efficient or common approach for this particular molecule.

Advanced and Modern Synthetic Techniques

Modern organic synthesis focuses on improving efficiency, selectivity, and sustainability. For this compound, this involves the development of advanced catalytic systems and the adoption of green chemistry principles to optimize the direct bromination of 4-ethylaniline.

Catalytic Bromination Methodologies

Direct bromination of 4-ethylaniline is an electrophilic aromatic substitution reaction. echemi.com The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, particularly at the ortho and para positions. wikipedia.org Since the para position is already occupied by the ethyl group, bromination is directed to the ortho positions. However, the high reactivity can easily lead to polybromination, yielding 2,6-dibromo-4-ethylaniline or even tribrominated products. youtube.com

To control the reaction and achieve selective mono-bromination at the 2-position, catalysts and specific reaction conditions are employed.

Lewis Acid Catalysts : Traditional methods for aromatic bromination use a catalyst such as ferric bromide (FeBr₃). The catalyst polarizes the bromine molecule (Br₂), increasing its electrophilicity and allowing it to react with the less reactive benzene (B151609) ring. libretexts.org While effective, the high activation of the aniline ring means such strong catalysts must be used judiciously to avoid over-bromination.

Zeolite Catalysts : Modern approaches utilize shape-selective catalysts like zeolites. Zeolites are microporous aluminosilicates with a well-defined pore structure. By selecting a zeolite with an appropriate pore size, it is possible to control which isomer is formed, favoring the para-substituted product in many cases by sterically hindering access to the ortho positions. google.com

Iodine Catalysis : Iodine can be used to catalyze aromatic bromination. In acetic acid, iodine and bromine react to form iodine bromide (IBr), which can act as the effective brominating agent. ias.ac.in

Lewis Base Catalysis : Recent research has shown that Lewis basic additives, such as mandelic acid, can catalyze aromatic bromination using N-bromosuccinimide (NBS) as the bromine source. nsf.govorganic-chemistry.org Computational studies suggest these additives interact with NBS to increase the positive electrochemical character of the bromine atom, enhancing its reactivity as an electrophile. nsf.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of 2-Bromo-4-ethylaniline synthesis, these approaches focus on using less hazardous reagents and solvents and improving atom economy.

Alternative Brominating Agents : Replacing elemental bromine with N-bromosuccinimide (NBS) is a significant green advancement. Bromine is a volatile, corrosive, and toxic liquid, whereas NBS is a solid that is safer and easier to handle. echemi.com

Aqueous Reaction Media : The use of water as a solvent is a key goal of green chemistry. Mandelic acid-catalyzed bromination with NBS can be performed effectively under aqueous conditions at room temperature, offering a more environmentally benign alternative to traditional organic solvents. nsf.govorganic-chemistry.org

Catalytic vs. Stoichiometric Reagents : Employing catalytic amounts of substances like mandelic acid or iodine is inherently greener than using stoichiometric amounts of activating reagents that generate more waste. ias.ac.innsf.gov

The table below summarizes a comparison of different bromination reagents from a green chemistry perspective.

| Reagent | State | Handling | Byproducts | Environmental Impact |

| **Bromine (Br₂) ** | Liquid | Difficult, corrosive, toxic fumes | HBr (corrosive) | High |

| N-bromosuccinimide (NBS) | Solid | Easier, stable | Succinimide (less hazardous) | Moderate |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving a high yield and purity of the desired 2-bromo isomer requires careful optimization of various reaction parameters.

The choice of solvent and the reaction temperature are critical factors that can dramatically influence the outcome of the bromination of anilines.

Temperature : Controlling the temperature is essential for managing the high reactivity of the 4-ethylaniline ring. One documented synthesis involves adding bromine dropwise while maintaining the temperature between 50-55°C to prevent runaway reactions and the formation of unwanted byproducts. guidechem.com Lowering the temperature is a general strategy to increase selectivity and reduce the rate of secondary reactions. youtube.com

Solvent Polarity : The polarity of the solvent can significantly alter the regioselectivity of the reaction. lookchem.com In polar solvents, the interaction between the solvent and the reaction intermediates can influence which position on the aromatic ring is most favorable for attack. For instance, studies on meta-substituted anilines have shown that the ratio of ortho to para bromination is markedly dependent on the solvent's polarity. lookchem.com Non-polar solvents like carbon disulfide (CS₂) have been used to try and moderate the reactivity of aniline, although this is often insufficient to prevent polybromination without additional protective measures. youtube.com Dichloromethane has been identified as an effective solvent for achieving high selectivity in certain bromination reactions. researchgate.net

The following table illustrates the general influence of solvent polarity on electrophilic aromatic substitution reactions.

| Solvent Type | Polarity | General Effect on Bromination of Anilines |

| Non-polar (e.g., Hexane, CCl₄) | Low | Slower reaction rates, may offer some selectivity |

| Polar Aprotic (e.g., THF, CH₂Cl₂) | Moderate | Good solubility for reactants, can influence regioselectivity |

| Polar Protic (e.g., Water, Acetic Acid) | High | Can enhance reaction rates but may alter isomer distribution |

The appropriate selection of catalysts and reagents is paramount for directing the bromination to the desired ortho position while minimizing side reactions.

Protecting Groups : To circumvent the issue of high reactivity and polybromination, a common strategy is to temporarily protect the activating amino group. wikipedia.org This is typically done by converting the amine into an amide via acetylation with acetic anhydride. guidechem.com The resulting acetanilide is less activated, allowing for more controlled mono-bromination. After the bromination step, the acetyl group is removed by acid or base hydrolysis to regenerate the amine, now with a bromine atom at the desired position. wikipedia.orgguidechem.com The final product is then typically isolated as the hydrochloride salt by treatment with hydrochloric acid. guidechem.com

Choice of Brominating Agent : As discussed, N-bromosuccinimide (NBS) is often preferred over elemental bromine for its ease of handling and milder reactivity, which can lead to higher selectivity for mono-bromination. organic-chemistry.org

Catalyst Impact on Selectivity : The catalyst not only affects the reaction rate but also its regioselectivity. Shape-selective catalysts like zeolites can physically block access to certain positions on the aromatic ring. google.com In other cases, the catalyst may interact with the substrate or the brominating agent to electronically favor one position over another. For example, mandelic acid catalysis with NBS has been shown to provide excellent regioselectivity under mild, aqueous conditions. nsf.gov

Reaction Kinetics and Process Intensification

The synthesis of this compound from 4-ethylaniline via electrophilic aromatic substitution is characterized by rapid reaction kinetics, which presents both opportunities and challenges for process control and optimization. Understanding these kinetics is fundamental to developing efficient and selective manufacturing processes. Furthermore, the inherent hazards and high reaction rates associated with bromination make this synthesis a prime candidate for process intensification strategies.

Reaction Kinetics

The bromination of 4-ethylaniline is a fast electrophilic aromatic substitution reaction. The high rate is attributed to the strong activating nature of the amino (-NH₂) and ethyl (-C₂H₅) groups on the benzene ring. Both are ortho-, para-directing groups, meaning they increase the electron density at these positions, making the ring highly susceptible to attack by an electrophile like the bromonium ion (Br⁺).

Key kinetic features of this reaction include:

High Reaction Rate: The electron-donating effects of the amino and ethyl groups significantly lower the activation energy for the electrophilic attack, leading to a very fast reaction, often completing almost instantaneously under standard conditions. researchgate.net The reaction is typically exothermic, requiring careful temperature control to prevent runaway reactions and the formation of impurities.

Selectivity Challenges: The high reactivity of the 4-ethylaniline substrate can lead to a lack of selectivity. ccspublishing.org.cn Multiple bromination events can occur, resulting in the formation of di- or tri-brominated byproducts alongside the desired 2-bromo-4-ethylaniline. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the mono-brominated product.

Solvent Effects: The choice of solvent can influence the reaction kinetics. Polar solvents can facilitate the polarization of the bromine molecule (Br₂), increasing the concentration of the active electrophile and accelerating the reaction rate. youtube.com However, using less polar solvents can sometimes help moderate the reactivity and improve selectivity. youtube.com

While specific, detailed kinetic studies with rate constants and activation energies for the bromination of 4-ethylaniline are not extensively available in the reviewed literature, the expected influence of various parameters on the reaction can be summarized based on general principles of electrophilic aromatic substitution.

| Parameter | Effect on Reaction Rate | Effect on Selectivity (for mono-bromination) | Rationale |

|---|---|---|---|

| Temperature | Increases | Decreases | Higher kinetic energy overcomes activation barriers faster, but can also promote over-bromination. |

| Concentration of Reactants | Increases | Decreases at high concentrations | Higher concentration of bromine increases the frequency of collisions, but can lead to multiple substitutions on the same ring. |

| Solvent Polarity | Increases | Generally Decreases | Polar solvents stabilize the charged intermediate (sigma complex) and promote Br-Br bond cleavage, accelerating the reaction but reducing control. youtube.com |

| Catalyst | Increases (if used) | Variable | A Lewis acid catalyst could further polarize the Br-Br bond, though one is often not required due to the high reactivity of the aniline substrate. ccspublishing.org.cn |

Process Intensification

Given the fast, exothermic, and often hazardous nature of aromatic bromination, process intensification offers significant advantages over traditional batch processing. nih.gov Techniques such as continuous flow chemistry using microreactors are particularly well-suited for this transformation. researchgate.net

Microreactor Technology:

Microreactors are devices with channels of sub-millimeter dimensions that enable chemical reactions to be carried out in a continuous flow. ingentaconnect.com The application of this technology to the bromination of 4-ethylaniline would offer several key benefits:

Enhanced Safety: The small internal volume of a microreactor minimizes the amount of hazardous material (like bromine) present at any given time. nih.gov This drastically reduces the risk associated with potential runaway reactions.

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation. nih.gov This enables precise temperature control, which is critical for managing the exothermic bromination reaction and improving selectivity.

Improved Mass Transfer: The small channel dimensions ensure rapid mixing of reactants, leading to more uniform reaction conditions and minimizing the formation of localized "hot spots" or areas of high concentration that can lead to side products.

Precise Control and High Yields: Continuous flow systems allow for precise control over residence time, stoichiometry, and temperature, leading to higher yields and purities of the desired product. Reaction times can be reduced from hours in batch reactors to seconds or minutes in a microreactor. eurekaselect.com

The table below provides a comparative overview of batch versus intensified processing for a reaction like the bromination of 4-ethylaniline.

| Parameter | Conventional Batch Reactor | Intensified Microreactor (Continuous Flow) |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small reactor volume and superior heat control. nih.gov |

| Heat Transfer | Limited by surface area, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. nih.gov |

| Mass Transfer | Dependent on stirring efficiency; can be non-uniform. | Rapid and efficient mixing. |

| Control over Parameters | Less precise control over temperature, concentration gradients, and reaction time. | Precise and immediate control over residence time, temperature, and stoichiometry. eurekaselect.com |

| Selectivity & Yield | Often lower due to poor control, leading to byproduct formation. ccspublishing.org.cn | Typically higher due to uniform conditions and precise control. eurekaselect.com |

| Scalability | Scaling up can be challenging and introduce new safety/process issues. | Scalable by "numbering-up" (running multiple reactors in parallel). |

By leveraging process intensification, the synthesis of this compound can be transformed into a safer, more efficient, and more sustainable process, overcoming the kinetic challenges posed by the high reactivity of the aniline substrate. mdpi.com

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Ethylaniline Hydrochloride

Metal-Catalyzed Cross-Coupling Reactions

The most significant and widely utilized transformation pathway for 2-bromo-4-ethylaniline (B2476837) involves metal-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis by allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom bonds under mild conditions. libretexts.org The presence of the bromine atom makes 2-bromo-4-ethylaniline an excellent substrate for these processes, particularly with palladium catalysis.

Palladium-catalyzed reactions are the cornerstone of functionalizing aryl halides. For an unprotected ortho-bromoaniline like 2-bromo-4-ethylaniline, these methods provide a direct route to complex aniline (B41778) derivatives that are valuable in medicinal chemistry and materials science. nih.govrsc.org The unprotected amine can coordinate to the metal center, but appropriate choice of ligands and conditions can overcome this potential challenge. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org Research has demonstrated that unprotected ortho-bromoanilines are competent substrates for this reaction, enabling the introduction of a wide array of substituents. nih.govrsc.org An effective catalytic system for such transformations involves a palladium precatalyst like CataXCium A Pd G3, which shows high reactivity for coupling various boronic esters, including those with sensitive functional groups. nih.gov The reaction is typically performed in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄), in a solvent mixture like dioxane and water. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-ethylaniline

| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Temperature (°C) | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-Ethyl-[1,1'-biphenyl]-2-amine |

| 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 4'-Methoxy-4-ethyl-[1,1'-biphenyl]-2-amine |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 2-(3-Pyridinyl)-4-ethylaniline |

| Methylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 2,4-Diethylaniline |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 4-Ethyl-2-vinylaniline |

This table presents illustrative conditions based on established methods for coupling ortho-bromoanilines and related aryl bromides. libretexts.orgnih.govrsc.orgnih.gov

The Sonogashira coupling reaction is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is of great importance for synthesizing conjugated enynes and arylalkynes, which are key structures in pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org

The classic Sonogashira reaction employs a dual-catalyst system consisting of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or diethylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle where the palladium catalyst activates the C-Br bond, and the copper co-catalyst facilitates the transfer of the alkyne group. wikipedia.org The reaction is known for its reliability and tolerance of various functional groups, and it typically proceeds under mild, anhydrous, and anaerobic conditions. organic-chemistry.org Copper-free variations have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). organic-chemistry.orglibretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of 2-Bromo-4-ethylaniline

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Potential Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | 25-50 | 4-Ethyl-2-(phenylethynyl)aniline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 60 | 4-Ethyl-2-((trimethylsilyl)ethynyl)aniline |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | DMF | 70 | 4-Ethyl-2-(hex-1-yn-1-yl)aniline |

| Ethynyltrimethylsilane | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 25 | 4-Ethyl-2-((trimethylsilyl)ethynyl)aniline |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Triethylamine | Acetonitrile (B52724) | 50 | 3-(2-Amino-5-ethylphenyl)prop-2-yn-1-ol |

This table presents illustrative conditions based on established methods for the Sonogashira coupling of aryl bromides. wikipedia.orgorganic-chemistry.orglibretexts.org

Palladium-Catalyzed C-N Coupling Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. libretexts.orgwikipedia.org This reaction has broad applications in the synthesis of a wide variety of substituted anilines and other nitrogen-containing aromatic compounds. wikipedia.orgbeilstein-journals.org For 2-bromo-4-ethylaniline hydrochloride, this reaction would involve the coupling of a primary or secondary amine at the 2-position of the aniline ring, effectively replacing the bromine atom.

The reaction is typically catalyzed by a palladium complex with a sterically hindered phosphine (B1218219) ligand, such as X-Phos, and requires a base, like potassium tert-butoxide. beilstein-journals.org Microwave-assisted conditions can often accelerate the reaction. beilstein-journals.orgnih.gov

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org However, the term "Ullmann-type" reactions now encompasses a broader range of copper-catalyzed nucleophilic aromatic substitutions, including the formation of C-N and C-O bonds. organic-chemistry.org In the context of 2-bromo-4-ethylaniline, a copper-catalyzed coupling could be used to introduce an amino or other nucleophilic group at the 2-position. These reactions often require higher temperatures than their palladium-catalyzed counterparts. organic-chemistry.org

Mechanistic Insights into Catalytic Cycles

The catalytic cycles of these coupling reactions share common fundamental steps. youtube.com The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck, Kumada, Negishi, and Buchwald-Hartwig reactions, involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-ethylaniline, forming a palladium(II) intermediate. youtube.comnih.gov

Transmetalation (for Kumada and Negishi) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organometallic reagent (in Kumada or Negishi) or the amine (in Buchwald-Hartwig) coordinates to the palladium center, followed by the transfer of the organic group or the deprotonated amine to the palladium. youtube.comwikipedia.org

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comnih.gov

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the cycle. nih.gov

Reactions Involving the Aromatic Amine Functionality

The primary amino group of 2-bromo-4-ethylaniline is also a key site for chemical transformations.

The amino group of 2-bromo-4-ethylaniline can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. chemicalbook.comacs.org This process is known as diazotization. The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions.

The Sandmeyer reaction involves the conversion of the diazonium salt to an aryl halide (chloride, bromide) or cyanide using a copper(I) salt catalyst. nih.govsciencemadness.org For instance, while the starting material is already a bromo-substituted aniline, the diazonium intermediate could theoretically be used to introduce other functionalities. A more relevant application would be the transformation of the amino group into other substituents. The general mechanism is thought to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. nih.gov

Table 3: Products of Sandmeyer Reactions

| Reagent | Product |

|---|---|

| CuCl/HCl | 1-Bromo-2-chloro-4-ethylbenzene |

| CuBr/HBr | 1,2-Dibromo-4-ethylbenzene |

| CuCN/KCN | 2-Bromo-4-ethylbenzonitrile |

Acylation and Sulfonylation of the Amine

The primary amine of 2-bromo-4-ethylaniline is nucleophilic and readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base leads to the formation of N-aryl amides. For instance, reacting 2-bromo-4-ethylaniline with acetic anhydride (B1165640) produces N-(2-bromo-4-ethylphenyl)acetamide. This transformation is crucial not only for synthesizing amide derivatives but also as a protective strategy in electrophilic aromatic substitution. The resulting acetamido group is less activating and more sterically hindered than the amine group, which helps control regioselectivity and prevent over-reaction. researchgate.netscbt.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamides (e.g., N-(2-bromo-4-ethylphenyl)methanesulfonamide). orgsyn.org

Condensation Reactions

2-Bromo-4-ethylaniline undergoes condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. wikipedia.orgyoutube.com The reaction with an aldehyde or ketone is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. wikipedia.org These Schiff bases are valuable intermediates in organic synthesis and can be used as ligands in coordination chemistry. researchgate.net

Furthermore, substituted anilines like 2-bromo-4-ethylaniline are potential substrates for more complex condensation reactions that build heterocyclic rings. For example, the Skraup synthesis of quinolines involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.org Applying this to 2-bromo-4-ethylaniline would be expected to produce a substituted quinoline (B57606).

Electrophilic Aromatic Substitution on the Ring System

Electrophilic aromatic substitution (SEAr) allows for the introduction of new functional groups onto the benzene (B151609) ring of 2-bromo-4-ethylaniline. wikipedia.org The position of the incoming electrophile is dictated by the directing effects of the substituents already present. semanticscholar.org

Regioselectivity Directing Effects of Substituents (Bromo, Ethyl, Amino)

The outcome of electrophilic substitution is determined by the interplay of the electronic and steric effects of the three substituents on the ring.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance (+R effect). semanticscholar.org

Ethyl Group (-CH₂CH₃): This is a weak activating group and an ortho, para-director, primarily through hyperconjugation and a weak inductive effect (+I effect).

Bromo Group (-Br): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect), but it is an ortho, para-director because its lone pairs can participate in resonance (+R effect). wikipedia.org

Under Neutral or Basic Conditions: The powerful activating and directing effect of the -NH₂ group dominates. It strongly directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the ethyl group. The two ortho positions are C3 and C5. The C3 position is sterically hindered by the adjacent ethyl group, making the C5 position the most likely site for substitution.

Under Acidic Conditions: In the presence of strong acids, the amine is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect. It will direct incoming electrophiles to the positions meta to itself, which are C3 and C5. The directing effects of the bromo and ethyl groups will then determine the final outcome between these two positions.

Further Functionalization Strategies

Based on the directing effects, several functionalization strategies can be employed.

Halogenation: Direct bromination or chlorination of the free aniline (neutral conditions) would likely lead to substitution at the C5 position, yielding products like 2,5-dibromo-4-ethylaniline.

Nitration: Nitration with a mixture of nitric acid and sulfuric acid involves strongly acidic conditions. ijpcbs.com This protonates the amine, making the anilinium ion the key director. Substitution is therefore directed to the positions meta to the -NH₃⁺ group (C3 and C5). The final product distribution between 2-bromo-4-ethyl-5-nitroaniline and 2-bromo-4-ethyl-3-nitroaniline would depend on the subtle interplay between the bromo and ethyl directing effects.

Controlled Substitution via Protection: To achieve predictable substitution directed by the amine without the complications of protonation, the amine group is often first protected as an acetamide. The N-(2-bromo-4-ethylphenyl)acetamide is then subjected to electrophilic substitution. The acetamido group is still a moderately activating ortho, para-director. It will direct substitution primarily to the C5 position. Subsequent hydrolysis of the amide with acid or base removes the protecting group to reveal the substituted aniline, such as 2-bromo-4-ethyl-5-nitroaniline.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Key Intermediate/Substrate | Predicted Major Product |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-Bromo-4-ethylaniline | 2,5-Dibromo-4-ethylaniline |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-4-ethylanilinium ion | Mixture, primarily at C5 and C3 |

| Protected Nitration | 1. Ac₂O2. HNO₃ / H₂SO₄3. H₃O⁺ / Δ | N-(2-bromo-4-ethylphenyl)acetamide | 2-Bromo-4-ethyl-5-nitroaniline |

Oxidation and Reduction Chemistry of this compound

The presence of an electron-donating amino group (even in its protonated hydrochloride form), a deactivating but ortho-, para-directing bromine atom, and an activatable ethyl side chain imparts a rich and complex redox chemistry to this compound. The specific reaction conditions, including the choice of oxidizing or reducing agent and the reaction medium, will dictate which part of the molecule is transformed.

Selective Oxidation of Side Chains or Aromatic Ring

The oxidation of this compound can be directed towards either the ethyl side chain or the aniline core, which includes the aromatic ring and the amino group. The selectivity of these oxidation reactions is highly dependent on the chosen oxidant and the reaction conditions.

The primary amino group of aniline and its derivatives is highly susceptible to oxidation and can lead to a variety of products, including nitroso, nitro, and coupling products like azoxy and azobenzenes. For instance, the oxidation of p-bromoaniline with chromic acid has been reported to yield p,p'-dibromoazobenzene. uop.edu.pk It is plausible that under similar strong oxidizing conditions, this compound would undergo a comparable transformation, leading to the corresponding azobenzene (B91143) derivative. The electrochemical oxidation of anilines is another pathway that can lead to the formation of species like benzoquinoneimines. google.com

To achieve selective oxidation of the aromatic ring or the amino group to a nitro functionality, a common strategy involves the protection of the highly reactive amino group first. This is often done by acylation to form an amide. libretexts.org The resulting N-acetyl-2-bromo-4-ethylaniline would have a less activated ring, allowing for more controlled oxidation. Subsequent deprotection would then yield the oxidized aniline derivative. A patent describes a method for the bromination of p-fluoroaniline after acetylation, followed by oxidation with hydrogen peroxide to yield the corresponding 2-bromo-4-fluoroacetanilide, which highlights a similar strategy. researchgate.net

Conversely, the ethyl side chain can be selectively oxidized to a carboxylic acid if it possesses at least one benzylic hydrogen, which is the case for the ethyl group. researchgate.netlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are typically employed for this transformation. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds by converting the benzylic carbon into a carboxylic acid group, cleaving the rest of the alkyl chain. libretexts.orgmasterorganicchemistry.com Therefore, treatment of this compound with a strong oxidizing agent under conditions that favor side-chain oxidation would be expected to yield 3-amino-4-bromobenzoic acid. It is important to note that the amino group's presence can complicate this reaction, potentially leading to a mixture of products unless the amino group is protected.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product | Reaction Site |

| Chromic Acid | 2,2'-Dibromo-4,4'-diethylazobenzene | Amino Group/Coupling |

| H₂O₂ (after acetylation) | N-acetyl-2-bromo-4-ethyl-nitroaniline | Aromatic Ring/Amino Group |

| KMnO₄ / H₂CrO₄ | 3-Amino-4-bromobenzoic acid | Ethyl Side Chain |

This table presents potential products based on the reactivity of similar compounds.

Reduction Pathways and Products

The reduction of this compound offers several transformation possibilities, primarily centered on the bromo substituent and any oxidized functionalities that may have been introduced.

A key reductive pathway is the dehalogenation of the bromo group. Catalytic hydrogenation is a common method for this transformation. Using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648) hydrate, can selectively remove the bromine atom. researchgate.net This would result in the formation of 4-ethylaniline. The efficiency of this dehalogenation can be influenced by the presence of other functional groups and the specific catalyst system used. For instance, a method for preparing halogenated anilines from halogenated nitrobenzenes via catalytic hydrogenation highlights the importance of catalyst choice to suppress dehalogenation. google.com

If the amino group of this compound were first oxidized to a nitro group, creating 1-bromo-2-nitro-5-ethylbenzene, a subsequent reduction step would be of significant interest. The chemoselective reduction of nitroarenes in the presence of other reducible groups is a well-established field. nih.govrsc.org Various reagents, including activated iron, researchgate.net tin in hydrochloric acid, or catalytic transfer hydrogenation, can selectively reduce the nitro group to an amine while leaving the bromo substituent intact. researchgate.netlongdom.org This would regenerate the aniline functionality, providing a route to modify the aromatic ring's electronics and then restore the amino group.

Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful reducing agents. uop.edu.pkslideshare.netlibretexts.org While NaBH₄ is generally selective for reducing aldehydes and ketones, the more reactive LiAlH₄ can reduce a wider range of functional groups, including the potential for dehalogenation of aryl halides, although this is not always its primary application. uop.edu.pkslideshare.net The choice of metal hydride and reaction conditions would be crucial for achieving a desired selective reduction. researchgate.netwikipedia.org

Table 2: Potential Reduction Products of 2-Bromo-4-ethylaniline and its Derivatives

| Starting Material | Reducing Agent/Conditions | Potential Product |

| 2-Bromo-4-ethylaniline | Pd/C, H₂ (or transfer hydrogenation) | 4-Ethylaniline |

| 1-Bromo-2-nitro-5-ethylbenzene | Fe/HCl or Sn/HCl | 2-Bromo-4-ethylaniline |

| 2-Bromo-4-ethylaniline | LiAlH₄ | 4-Ethylaniline |

This table outlines potential reduction pathways based on established chemical transformations.

Applications of 2 Bromo 4 Ethylaniline Hydrochloride As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The presence of both a nucleophilic amino group and a reactive bromine atom makes 2-Bromo-4-ethylaniline (B2476837) hydrochloride an ideal starting material for the synthesis of various heterocyclic systems. The amino group can participate in cyclization reactions, while the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions.

While direct literature specifically citing the use of 2-Bromo-4-ethylaniline hydrochloride for quinoline (B57606) and indole (B1671886) synthesis is limited, its structural analogue, 2-bromoaniline (B46623), is widely employed in established synthetic routes. These methods can be extrapolated to this compound.

One such method is the Larock indole synthesis , which involves the palladium-catalyzed reaction of a 2-bromoaniline with an alkyne. This reaction proceeds via a sequence of oxidative addition, migratory insertion, and reductive elimination to furnish the indole ring system. The ethyl group at the 4-position of the aniline (B41778) would be retained in the final indole product, leading to the formation of 6-ethyl-substituted indoles.

Similarly, quinoline synthesis can be achieved through various methods starting from 2-bromoanilines. A modified Larock method describes the one-pot synthesis of substituted quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols. nih.gov This approach, when applied to this compound, would yield 6-ethyl-substituted quinolines. Another strategy involves the reaction of a 2-bromoaniline with a carbonyl compound, often in the presence of a catalyst, to construct the quinoline core. For instance, the reaction of isatin (B1672199) with 4-bromoacetophenone can be used to prepare 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives. nih.gov

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, including oxadiazoles. Although direct synthesis from this compound is not extensively documented, related bromoanilines are utilized in multi-step sequences to generate these scaffolds.

For example, a synthetic route to novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has been reported. rsc.org This synthesis involves the initial formation of a quinoline ring, which could potentially be derived from a bromoaniline precursor, followed by the construction of the oxadiazole ring. The general principle often involves the conversion of the aniline to a corresponding hydrazide, which then undergoes cyclization with a suitable one-carbon synthon to form the 1,3,4-oxadiazole (B1194373) ring.

Intermediate for Active Pharmaceutical Ingredient (API) Precursors

The structural motifs derived from this compound are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

While specific APIs directly synthesized from this compound are not prominently reported, the core structure is a key component of many pharmaceutical compounds. Bromo-substituted anilines are common intermediates in the synthesis of drugs targeting a wide range of therapeutic areas. The bromine atom can act as a handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Pharmaceutical intermediates are crucial chemical compounds that form the building blocks of APIs. sunfinelabs.com

The ability of this compound to participate in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, makes it a valuable tool for the synthesis of complex polyaromatic systems. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of extended aromatic frameworks. Such polyaromatic systems are often found in materials science and as core structures in various pharmaceuticals. For example, 2-Bromo-4-methylaniline, a closely related compound, participates in the palladium-catalyzed amination of 3-bromoquinoline. sigmaaldrich.com

Building Block for Agrochemical Research

Substituted anilines are a well-established class of compounds in the agrochemical industry, serving as precursors for a variety of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can influence the biological activity of the resulting agrochemical. While direct applications in marketed agrochemicals are not readily found in public literature, its potential as a building block in the discovery of new crop protection agents is significant. The introduction of the bromo- and ethyl-substituted phenyl ring can modulate the lipophilicity and metabolic stability of a potential agrochemical, which are key parameters in its efficacy and environmental profile.

Development of Specialty Chemicals and Functional Materials:

Role in Polymer Chemistry and Material Science:Similarly, there is a lack of published research on the incorporation of this compound as a monomer or functional additive in the synthesis of polymers. Studies detailing the polymerization reactions, the properties of the resulting materials, and their potential applications in material science could not be located.

Due to the absence of specific and detailed information, it is not possible to provide a thorough and scientifically accurate article with the requested data tables and in-depth research findings at this time. The available information is limited to supplier catalogues and general references to substituted anilines, which does not meet the requirements for a detailed scientific article as per the specified outline.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Bromo 4 Ethylaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-Bromo-4-ethylaniline (B2476837) hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments facilitates a complete structural assignment. The presence of the hydrochloride salt results in the protonation of the aniline (B41778) nitrogen to form an ammonium (B1175870) group (-NH₃⁺), which influences the chemical shifts of nearby nuclei compared to its free base form.

Proton NMR (¹H NMR) is fundamental for identifying the various proton environments within the molecule. The spectrum of 2-Bromo-4-ethylaniline hydrochloride displays distinct signals for the aromatic protons and the aliphatic protons of the ethyl group.

The aromatic region is characterized by three signals corresponding to the protons on the benzene (B151609) ring. The proton at the C3 position (H-3) typically appears as a doublet, while the protons at C5 (H-5) and C6 (H-6) also show characteristic splitting patterns due to coupling with their neighbors. The aliphatic ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons. The broad signal of the ammonium (-NH₃⁺) protons can also be observed, though its chemical shift can be variable and influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.2 | Triplet |

| -CH₂- (ethyl) | ~2.6 | Quartet |

| Aromatic H-3 | ~7.3 | Doublet |

| Aromatic H-5 | ~7.0 | Doublet of doublets |

| Aromatic H-6 | ~6.8 | Doublet |

| -NH₃⁺ | Variable | Broad singlet |

Note: Predicted values are based on standard substituent effects and data from similar structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a map of the carbon backbone. researchgate.net Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the carbon skeleton.

For 2-Bromo-4-ethylaniline, the spectrum would show eight distinct signals: six for the aromatic carbons and two for the ethyl group carbons. The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to the bromine (C-2) is significantly shifted, as are the carbons bonded to the ammonium (C-1) and ethyl (C-4) groups. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4-ethylaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~144 |

| C-2 (-Br) | ~109 |

| C-3 | ~132 |

| C-4 (-CH₂CH₃) | ~135 |

| C-5 | ~128 |

| C-6 | ~116 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~15 |

Note: These values are for the free base, 2-Bromo-4-ethylaniline, and serve as an estimate. rsc.org The hydrochloride form would exhibit slight shifts, particularly for C-1.

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the connectivity between atoms. slideshare.netharvard.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the methylene and methyl protons of the ethyl group, confirming their adjacency. It would also show correlations between adjacent aromatic protons, such as H-5 and H-6, helping to assign their specific positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). github.io This is crucial for definitively assigning each proton signal to its corresponding carbon atom in the skeleton. For instance, the aromatic proton signal at ~7.3 ppm would show a cross-peak to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This technique is vital for connecting different spin systems and confirming the substitution pattern. For example, the methylene protons of the ethyl group should show an HMBC correlation to the aromatic C-4, confirming the attachment point of the ethyl group to the ring. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy. This allows for the determination of the elemental formula of the compound by matching the experimental exact mass to a calculated theoretical mass. The monoisotopic mass of the free base, 2-Bromo-4-ethylaniline (C₈H₁₀BrN), is calculated to be approximately 198.99966 Da. nih.gov HRMS analysis of the protonated molecule [M+H]⁺ would yield a highly precise m/z value, confirming the elemental composition of C₈H₁₁BrN⁺ and ruling out other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using gas chromatography and then detects them with a mass spectrometer. libretexts.org This is particularly useful for analyzing the purity of a sample and for differentiating between isomers.

In the analysis of 2-Bromo-4-ethylaniline, the GC component would effectively separate it from other isomers, such as 4-Bromo-2-ethylaniline, which would have different retention times on the GC column. nih.gov Following separation, the mass spectrometer provides a fragmentation pattern that acts as a molecular fingerprint. libretexts.org

The electron ionization (EI) mass spectrum of 2-Bromo-4-ethylaniline would show a characteristic molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak appears as a pair of peaks (an M and M+2 peak) of nearly equal intensity, which is a hallmark of a monobrominated compound. Common fragmentation pathways include the loss of an ethyl radical (-C₂H₅) or a bromine atom (-Br), leading to characteristic fragment ions that help confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the assessment of purity and the analysis of this compound within complex matrices. This hybrid technique synergistically combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection afforded by mass spectrometry.

In the context of purity determination, a reversed-phase HPLC method is typically employed. The analyte, this compound, being a salt of an amine, is polar and exhibits good retention on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. A common mobile phase composition would involve a gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small percentage of an acid (e.g., formic acid or acetic acid) to ensure the protonation of the aniline moiety and improve peak shape. ajrconline.org The retention time of the main peak corresponding to this compound serves as a primary identifier.

The mass spectrometer, coupled to the HPLC system, provides definitive confirmation of the compound's identity. Using an electrospray ionization (ESI) source in positive ion mode, the 2-Bromo-4-ethylaniline molecule is protonated, generating a characteristic molecular ion peak ([M+H]⁺). For 2-Bromo-4-ethylaniline (C₈H₁₀BrN), the expected monoisotopic mass of the free base is approximately 198.9997 g/mol . nih.gov The presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) results in a distinctive M+2 peak, further confirming the presence of a bromine atom in the molecule. nih.gov

For the analysis of complex mixtures, such as reaction monitoring or impurity profiling, the selectivity of the mass spectrometer is paramount. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to specifically detect and quantify this compound even in the presence of other components. Furthermore, tandem mass spectrometry (LC-MS/MS) can be utilized for even greater specificity and for the structural elucidation of unknown impurities. nih.govqub.ac.uk In this technique, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are analyzed, providing a unique fragmentation pattern that is highly characteristic of the parent molecule.

A typical LC-MS method for the analysis of a related compound, 4-fluoroaniline, utilized a C18 column with a gradient of acetonitrile and water containing 0.05% acetic acid, with detection via a single quadrupole mass spectrometer in positive ionization mode. semanticscholar.org A similar approach would be highly effective for this compound, allowing for the detection and quantification of trace-level impurities. The limit of detection (LOD) and limit of quantification (LOQ) for such methods are typically in the low ng/mL range, highlighting the sensitivity of the technique. researchgate.net

Table 1: Representative LC-MS Parameters for Analysis of Aromatic Amines

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The spectrum of the free base, 2-Bromo-4-ethylaniline, shows distinct features that are modified upon formation of the hydrochloride salt. In the free base, the N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. researchgate.net The formation of the anilinium ion ([Ar-NH₃]⁺) in the hydrochloride salt leads to a significant change in this region. The N-H stretching bands become broader and shift to lower wavenumbers, typically appearing in the 2800-3200 cm⁻¹ range, often superimposed on the C-H stretching vibrations. youtube.com

The aromatic C-H stretching vibrations are generally observed as a series of weak to medium bands just above 3000 cm⁻¹. The C-H stretching vibrations of the ethyl group's aliphatic CH₂ and CH₃ groups will appear as strong bands in the 2850-2960 cm⁻¹ region. researchgate.net

The C=C stretching vibrations of the aromatic ring typically give rise to a set of medium to strong bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands. The N-H bending vibration of the primary amine in the free base is found around 1620 cm⁻¹. researchgate.net In the hydrochloride salt, the scissoring vibration of the -NH₃⁺ group is expected in a similar region.

The C-N stretching vibration for aromatic amines is typically observed in the 1250-1335 cm⁻¹ range. youtube.com The presence of the bromine atom is indicated by the C-Br stretching vibration, which is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 515 and 690 cm⁻¹. orgchemboulder.com

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Anilinium N-H | Stretch | 2800-3200 | Medium to Strong, Broad |

| Aromatic C-H | Stretch | 3000-3100 | Weak to Medium |

| Aliphatic C-H (ethyl) | Stretch | 2850-2960 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| Anilinium N-H | Bend | ~1600 | Medium |

| C-N | Stretch | 1250-1335 | Medium |

An FTIR spectrum of the related compound 4-Bromo-2-ethylaniline (the free base) shows characteristic peaks that support these assignments. nih.gov

Single Crystal X-Ray Diffraction for Definitive Structural Determination

While obtaining a single crystal of sufficient quality for SCXRD can be challenging, the resulting data is unparalleled in its detail. For this compound, a successful SCXRD analysis would definitively confirm the molecular structure, including the planarity of the benzene ring, the conformation of the ethyl group, and the positions of the bromo and anilinium substituents.

The crystal structure of a closely related compound, p-bromoanilinium chloride (4-bromoaniline hydrochloride), has been determined. nih.gov This structure reveals key features that can be expected in the crystal structure of this compound. The crystal system is monoclinic with the space group P2₁/c. The structure consists of (4-bromophenyl)azanium cations and chloride anions. nih.gov The anilinium group forms hydrogen bonds with the chloride ions, which are a defining feature of the crystal packing.

In the case of this compound, similar hydrogen bonding between the -NH₃⁺ group and the Cl⁻ ions would be anticipated, playing a crucial role in the supramolecular assembly. The ethyl group at the 4-position and the bromine atom at the 2-position will influence the crystal packing, potentially leading to different intermolecular contacts and a different unit cell compared to p-bromoanilinium chloride. The precise determination of these parameters through SCXRD is essential for understanding the solid-state properties of the material.

Table 3: Crystallographic Data for the Analogous Compound p-Bromoanilinium Chloride nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇BrClN |

| Formula Weight | 208.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 8.629 |

| b (Å) | 9.784 |

| c (Å) | 9.863 |

| α (°) | 90 |

| β (°) | 105.61 |

| γ (°) | 90 |

| Volume (ų) | 801.4 |

This data provides a solid foundation for what could be expected from a single crystal X-ray diffraction study of this compound, highlighting the power of this technique for definitive structural elucidation.

Computational and Theoretical Investigations of 2 Bromo 4 Ethylaniline Hydrochloride

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of molecules. For 2-Bromo-4-ethylaniline (B2476837) hydrochloride, computational methods, particularly Density Functional Theory (DFT), are invaluable in elucidating its molecular properties. These theoretical studies provide a foundational understanding of the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Computational studies on substituted anilines, which serve as excellent models for 2-Bromo-4-ethylaniline, have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net For a related compound, 2,4,6-tribromoaniline, the calculated HOMO and LUMO energies are -5.941 eV and -1.324 eV, respectively, leading to an energy gap of 4.617 eV. tandfonline.com The presence of multiple halogen substituents significantly influences these energy levels. In general, a good correlation is observed between the one-electron oxidation potential and the energy of the HOMO for substituted anilines in an aqueous solution. umn.edu

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Anilines (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | -7.07 | -0.46 | 6.61 |

| 2,4,6-Tribromoaniline | -5.941 | -1.324 | 4.617 |

| p-Chloroaniline | -7.212 | -3.675 | 3.537 |

Note: Data for Aniline and p-Chloroaniline are from related computational studies on substituted anilines and serve as a reference to illustrate substituent effects. tandfonline.comresearchgate.net The values for 2,4,6-Tribromoaniline are also from a DFT study. tandfonline.com

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its polarity, solubility, and how it interacts with other molecules. Electrostatic potential (ESP) maps are a visual representation of the charge distribution, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue.

Upon formation of the hydrochloride salt, the protonation of the amino group drastically alters the charge distribution. The -NH3+ group becomes a significant center of positive charge, which in turn influences the electronic character of the entire molecule, making the aromatic ring more electron-deficient.

Theoretical calculations, such as those employing the STO-3G minimal basis set, have been used to determine the charge distribution in related aminopyridine and aminopyrimidine systems. rsc.org These studies have shown that nitrogen charge densities correlate well with experimental 15N NMR chemical shifts, provided the nitrogen atoms have similar hybridization and substitution patterns. rsc.org Such computational approaches can provide detailed atomic charges for each atom in 2-Bromo-4-ethylaniline hydrochloride, offering a quantitative picture of its charge distribution.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the calculation of reaction energy profiles.

The synthesis of 2-Bromo-4-ethylaniline typically involves the bromination of 4-ethylaniline. This is an electrophilic aromatic substitution reaction. Computational methods can be used to model the elementary steps of this reaction, including the formation of the sigma complex (also known as the arenium ion) and the subsequent deprotonation to yield the final product.

The characterization of the transition state for the attack of the electrophile (e.g., Br+) on the aromatic ring is a key aspect of these studies. The geometry of the transition state provides insight into the orientation of the reacting species as they approach each other. Vibrational frequency calculations are performed to confirm that the identified structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For related reactions, such as the multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline, each step involves distinct intermediates and transition states that can be computationally modeled. rsc.org

For the bromination of 4-ethylaniline, the energy profile would show the relative energies of the starting materials, the transition state for electrophilic attack, the sigma complex intermediate, the transition state for deprotonation, and the final product, 2-Bromo-4-ethylaniline. The position of the bromine atom (ortho to the amino group) is directed by the activating and ortho-, para-directing nature of the amino group. The ethyl group at the para position blocks that site, leading to substitution at the ortho position.

Computational studies on similar electrophilic aromatic substitution reactions have provided valuable benchmarks for understanding these transformations.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be compared with experimental data to confirm the molecular structure.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide excellent predictions of vibrational spectra (FTIR and Raman). umn.edu In a study on the closely related molecule 2-bromo-4-methylaniline, the calculated vibrational frequencies showed good agreement with the experimental spectra after applying a suitable scaling factor. umn.edu This allows for the assignment of specific vibrational modes to the observed spectral bands. The influences of the bromine atom, methyl group (analogous to the ethyl group), and amine group on the geometry and vibrational modes of the benzene (B151609) ring were also discussed in this study. umn.edu

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be predicted with a good degree of accuracy. Empirical equations based on linear regression analysis of substituent parameters have been developed to calculate ¹⁵N NMR chemical shifts for a wide range of substituted anilines. nih.gov These computational predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of newly synthesized compounds.

Molecular Modeling for Conformation and Interactions

Theoretical investigations of molecules like this compound would typically employ quantum chemical methods to calculate the optimized molecular geometry, vibrational frequencies, and other electronic properties. The most common of these methods are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, often utilizing various basis sets to approximate the molecular orbitals. nih.gov For instance, a combination like B3LYP/6-311++G(d,p) has been shown to be effective for similar aniline derivatives. nih.gov

Detailed Research Findings

Research on analogous substituted anilines provides a framework for the expected findings for this compound. nih.govresearchgate.net The primary focus of such computational studies is to determine the most stable conformation of the molecule (its ground state) and to characterize the interactions that stabilize the crystal lattice.

The geometry of the 2-Bromo-4-ethylaniline cation would be optimized to find the lowest energy arrangement of its atoms. This involves calculating key structural parameters. Based on studies of similar molecules, the following provides an illustrative example of the kind of data that would be generated.

Table 1: Predicted Geometrical Parameters for 2-Bromo-4-ethylaniline cation (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length (Å) | C-Br | 1.910 |

| C-N | 1.390 | |

| C-C (aromatic) | 1.395 - 1.405 | |

| C-C (ethyl) | 1.530 | |

| C-H (aromatic) | 1.080 | |

| C-H (ethyl) | 1.090 | |

| N-H | 1.010 | |

| Bond Angle (°) | C-C-Br | 120.5 |

| C-C-N | 119.8 | |

| C-C-C (aromatic) | 119.0 - 121.0 | |

| H-N-H | 118.0 | |

| Dihedral Angle (°) | C-C-N-H | 0.0 (planar) or slightly twisted |

Note: These values are illustrative and based on general principles and data from analogous molecules. Actual values for this compound would require specific calculations.

Furthermore, computational models would explore the interactions between the 2-Bromo-4-ethylaniline cation and the chloride anion. A significant interaction would be the hydrogen bonding between the ammonium (B1175870) group (-NH3+) of the cation and the chloride ion (Cl-). The hydrogen atoms of the ammonium group act as hydrogen bond donors, forming strong N-H···Cl interactions.

Additionally, the crystal packing would be influenced by other non-covalent interactions. These can include:

π-π stacking: Interactions between the aromatic rings of adjacent cations.

van der Waals forces: General attractive or repulsive forces between molecules.

Halogen bonding: Potential interactions involving the bromine atom.